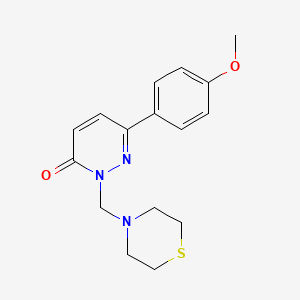

6-(4-methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one

Beschreibung

6-(4-Methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-methoxyphenyl group at position 6 and a thiomorpholine-substituted methyl group at position 2. The pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets. The thiomorpholine moiety introduces a sulfur atom, which may enhance lipophilicity and influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Eigenschaften

Molekularformel |

C16H19N3O2S |

|---|---|

Molekulargewicht |

317.4 g/mol |

IUPAC-Name |

6-(4-methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3-one |

InChI |

InChI=1S/C16H19N3O2S/c1-21-14-4-2-13(3-5-14)15-6-7-16(20)19(17-15)12-18-8-10-22-11-9-18/h2-7H,8-12H2,1H3 |

InChI-Schlüssel |

FZNHNEREUXXVLS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCSCC3 |

Herkunft des Produkts |

United States |

Biologische Aktivität

6-(4-methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the class of pyridazinones. This compound exhibits a unique structure that features a pyridazine ring, which is substituted with both a thiomorpholine group and a methoxyphenyl moiety. These structural characteristics contribute to its significant biological activities, particularly in therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 278.36 g/mol

- Structural Features :

- Pyridazine ring

- Thiomorpholine group

- Methoxyphenyl substituent

Inhibition of Methionine Adenosyltransferase 2A (MAT2A)

Research indicates that 6-(4-methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one acts as an inhibitor of MAT2A, an enzyme crucial for the synthesis of S-adenosyl methionine (SAM). SAM is an important methyl donor involved in various biological processes, including DNA methylation and gene regulation. The inhibition of MAT2A is particularly relevant in cancer therapy, where altered methylation pathways are often observed in tumors.

Antimicrobial and Anti-inflammatory Properties

In addition to its role as an enzyme inhibitor, this compound has shown potential antimicrobial and anti-inflammatory activities. Preliminary studies suggest that it may disrupt bacterial cell membranes and modulate inflammatory pathways, making it a candidate for further pharmacological exploration.

Case Studies and Experimental Data

-

Enzyme Inhibition Studies :

- A study demonstrated that 6-(4-methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one exhibits IC values in the low micromolar range against MAT2A, indicating strong inhibitory potential.

- Binding affinity studies using surface plasmon resonance revealed a significant interaction between the compound and MAT2A, suggesting a competitive inhibition mechanism.

-

Antimicrobial Activity :

- In vitro assays showed that the compound exhibited activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

- The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating higher efficacy against Gram-positive bacteria.

-

Anti-inflammatory Effects :

- Inflammation models using human cell lines indicated that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways.

Comparative Analysis with Similar Compounds

The biological activity of 6-(4-methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one can be compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-(3-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one | Chlorine substitution on phenyl ring | Enhanced lipophilicity |

| 6-(3-fluorophenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one | Fluorine substitution | Increased metabolic stability |

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis and Structural Variations

Key structural analogs of the target compound are compared in Table 1 based on substituents at positions 2, 4, and 6 of the pyridazinone core.

Key Observations :

SAR Insights :

- Substituents at position 2 critically influence target engagement. For example, bulky groups like 9H-fluoren-9-yl (CYM50769 in ) improve selectivity but reduce solubility.

- Electron-donating groups (e.g., 4-methoxy) at position 6 enhance binding in hydrophobic environments, as seen in NPBWR1 antagonists .

Physicochemical and Crystallographic Properties

- Crystallography: and provide lattice parameters for trifluoromethyl-substituted pyridazinones (e.g., monoclinic system with β = 101.5°). The target compound’s thiomorpholine group may induce conformational differences due to sulfur’s larger van der Waals radius compared to oxygen or carbon.

Q & A

Q. What are the most effective synthetic routes for 6-(4-methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one, and how can reaction purity be optimized?

Methodological Answer: The synthesis of pyridazinone derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones or Michael addition followed by cyclization. For example, in structurally analogous pyridazin-3(2H)-one derivatives, Biginelli-like reactions have been employed using substituted aldehydes, thioureas, and β-ketoesters under acidic conditions . To optimize purity:

Q. How should structural characterization be performed to confirm the regiochemistry of substituents on the pyridazinone core?

Methodological Answer:

- Single-crystal X-ray diffraction is the gold standard for resolving regiochemistry. For example, in related compounds, X-ray data (mean C–C bond length: 0.004 Å, R factor: 0.060) confirmed substituent positions .

- 2D NMR (HSQC, HMBC) can differentiate between regioisomers. Key HMBC correlations (e.g., methoxy protons coupling with C-4 of the phenyl ring) help assign substituent positions .

Q. What in vitro assays are suitable for preliminary evaluation of structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Screen against target enzymes (e.g., kinases, phosphatases) using fluorescence polarization assays or radioligand binding assays .

- For cytotoxicity, use MTT assays in cell lines (e.g., HEK293, HeLa) with IC calculations via nonlinear regression analysis .

Advanced Research Questions

Q. What crystallization conditions are optimal for obtaining high-quality single crystals of this compound for X-ray studies?

Methodological Answer:

- Use vapor diffusion with solvents like dichloromethane/methanol (1:1) at 4°C. For analogs, slow evaporation at 294 K yielded crystals suitable for X-ray diffraction (data-to-parameter ratio: 11.4) .

- Additive screening (e.g., 1% polyethylene glycol) can enhance crystal lattice stability .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Perform assay cross-validation using orthogonal methods (e.g., SPR vs. ITC for binding affinity). For example, discrepancies in IC values may arise from differences in buffer ionic strength or detergent interference .

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables in high-throughput screening datasets .

Q. What computational strategies are recommended for predicting the compound’s metabolic stability and off-target interactions?

Methodological Answer:

- Use molecular docking (AutoDock Vina) to map interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

- Perform QSAR modeling with descriptors like logP, polar surface area, and H-bond donors to predict metabolic half-life .

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?

Methodological Answer:

- Follow OECD Guideline 307 : Conduct soil degradation studies under aerobic/anaerobic conditions, monitoring via LC-MS/MS (LOQ: 1 ng/mL) .

- Use biotic/abiotic transformation assays with C-labeled compound to track degradation pathways .

Q. What pharmacological mechanisms should be prioritized for elucidating the compound’s mode of action?

Methodological Answer:

- Employ phosphoproteomics (TiO enrichment + LC-MS/MS) to identify kinase targets .

- Use CRISPR-Cas9 knockout models to validate target engagement in disease-relevant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.